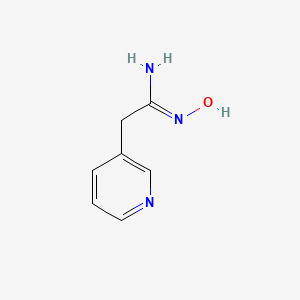

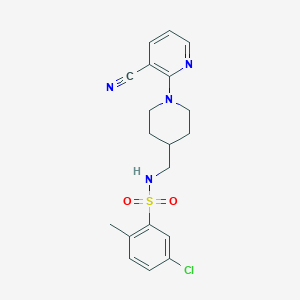

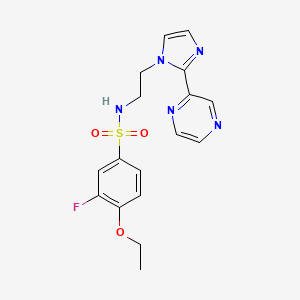

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to our compound of interest, often involves multi-step chemical processes. One common approach is the reaction of specific piperidine derivatives with sulfonyl chloride to form the sulfonamide linkage. For example, the synthesis of closely related compounds involves reactions with chloromethyl benzene derivatives and subsequent condensation reactions with piperidine in DMF, achieving an overall yield of approximately 62% (Shen Li, 2012)[https://consensus.app/papers/synthesis-2chloro4piperidin1ylmethylpyridine-li/c4d76cd63b2f5241b8fe5a65a9b01776/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine group, forming the sulfonamide linkage. The crystal structure analysis often reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties. For instance, the crystal structure of related sulfonamide compounds shows π–π interactions and hydrogen bonding, forming a three-dimensional network (Reham A. Mohamed-Ezzat, B. Kariuki, Rasha A. Azzam, 2023)[https://consensus.app/papers/synthesis-crystal-structure-mohamedezzat/b3df675e01995b4d865c93d5ed63e3a0/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including substitutions and condensation, significantly affecting their chemical properties. For example, the reactions with primary and secondary alkylamines can lead to novel compounds with distinct properties (Hyunil Lee, K. Kim, 1993)[https://consensus.app/papers/reactions-5arylimino4chloro5h123dithiazoles-lee/25c8c43d8eb95551b93f102f650a6c8f/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and thermal stability, are crucial for their application. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies provide insights into their thermal stability and phase transitions, indicating their suitability for various applications (J. Ribet et al., 2005)[https://consensus.app/papers/analysis-crystal-structure-ribet/c18d5f634a9e547a8ff6838e401bdd3c/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity and stability, are influenced by their molecular structure. Quantum chemical calculations and molecular dynamics simulations can predict adsorption behaviors and inhibition efficiencies, offering insights into their potential applications in corrosion inhibition and drug development (S. Kaya et al., 2016)[https://consensus.app/papers/quantum-chemical-simulation-studies-prediction-kaya/f427f0575a17565ca007648dcadaa791/?utm_source=chatgpt].

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Studies have demonstrated the synthesis and structural characterization of various methylbenzenesulfonamide derivatives, emphasizing their potential as CCR5 antagonists in preventing human HIV-1 infection. This includes detailed synthetic routes, characterization by NMR, MS, IR, and their bioactivity profiles (Cheng De-ju, 2015).

- Other research has focused on the quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, highlighting their adsorption and corrosion inhibition properties (S. Kaya et al., 2016).

Potential Therapeutic Applications

- Certain derivatives have been identified for their anti-HIV activity, showcasing a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives synthesized as potential anti-HIV agents. The structure-activity relationships and in vitro anti-HIV-1 activity against the National Cancer Institute's 60 cell line panel were explored (Z. Brzozowski & F. Sa̧czewski, 2007).

- Other studies have involved the synthesis and molecular structure of novel bioactive heterocycles, indicating the potential biological importance and contribution to the molecular modeling for biological studies (N. R. Thimmegowda et al., 2009).

Safety And Hazards

Orientations Futures

There is no specific information available about the future directions of research or applications for this compound1.

Propriétés

IUPAC Name |

5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2S/c1-14-4-5-17(20)11-18(14)27(25,26)23-13-15-6-9-24(10-7-15)19-16(12-21)3-2-8-22-19/h2-5,8,11,15,23H,6-7,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYMGBNSYHJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)